

# Technical Guide: Physical and Chemical Properties of 2-(Bromomethyl)thiolane

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## Compound of Interest

Compound Name: 2-(Bromomethyl)thiolane

Cat. No.: B15323513

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## Introduction

**2-(Bromomethyl)thiolane**, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound containing a five-membered thiolane ring. Its structural features, particularly the presence of a reactive bromomethyl group, make it a potentially valuable building block in medicinal chemistry and drug development. The thiolane moiety is found in various biologically active natural products, exhibiting a range of activities including antiviral, anticancer, and antimicrobial properties.<sup>[1]</sup> This document provides a comprehensive overview of the known physical properties of **2-(Bromomethyl)thiolane**, a proposed synthetic protocol, and a conceptual workflow for its potential application in research.

## Core Physical and Chemical Data

Quantitative data for **2-(Bromomethyl)thiolane** (CAS Number: 53310-35-3) is summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrS	
Molecular Weight	181.09 g/mol	
Boiling Point	80–82 °C (at 15 Torr)	[2]
Melting Point	-10 °C	[2]
Density	1.605 g/cm <sup>3</sup>	[2]
LogP (Partition Coefficient)	2.276	[2]

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-(Bromomethyl)thiolane** are not readily available in the published literature, a feasible synthetic route can be proposed based on analogous chemical transformations. A common and effective method for the preparation of alkyl bromides is the bromination of the corresponding alcohol. Therefore, **2-(Bromomethyl)thiolane** can be synthesized from its precursor, 2-(Hydroxymethyl)thiolane.

## Proposed Synthesis of 2-(Bromomethyl)thiolane from 2-(Hydroxymethyl)thiolane

This proposed two-step synthesis involves the preparation of the precursor alcohol, 2-(Hydroxymethyl)thiolane, followed by its bromination.

### Step 1: Synthesis of 2-(Hydroxymethyl)thiolane

The synthesis of the precursor alcohol, 2-(hydroxymethyl)thiolane, can be adapted from established methods for the reduction of corresponding carboxylic acids or their esters.

Materials:

- 2-Thiolanecarboxylic acid
- Lithium aluminum hydride (LiAlH<sub>4</sub>) or other suitable reducing agent

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry workup reagents (e.g., sodium sulfate)
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.
- A solution of 2-thiolanecarboxylic acid in anhydrous diethyl ether is added dropwise to the  $\text{LiAlH}_4$  suspension at a controlled temperature (typically 0 °C to room temperature).
- After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.
- The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting precipitate is filtered off, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(hydroxymethyl)thiolane.
- Purification can be achieved by distillation under reduced pressure.

#### Step 2: Bromination of 2-(Hydroxymethyl)thiolane

The conversion of the alcohol to the corresponding bromide can be achieved using various brominating agents, such as phosphorus tribromide ( $\text{PBr}_3$ ) or hydrobromic acid ( $\text{HBr}$ ). The use of  $\text{PBr}_3$  is often preferred for primary alcohols as it generally proceeds with minimal rearrangement.

#### Materials:

- 2-(Hydroxymethyl)thiolane
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

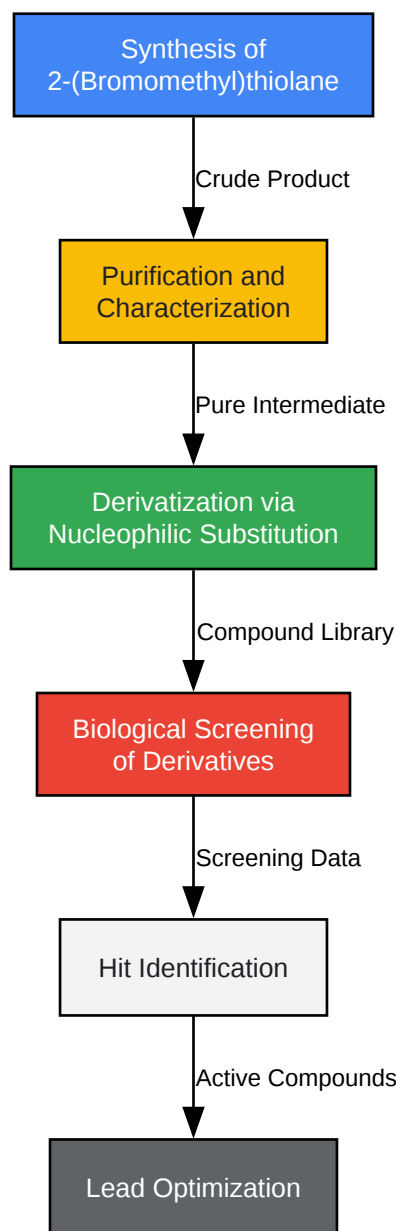
#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, a solution of 2-(hydroxymethyl)thiolane in a dry, non-protic solvent is prepared and cooled in an ice bath.
- Phosphorus tribromide is added dropwise to the cooled solution with vigorous stirring.
- After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is carefully quenched by pouring it over ice.
- The organic layer is separated, and the aqueous layer is extracted with the solvent.
- The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude **2-(bromomethyl)thiolane** is then purified by vacuum distillation.

## Logical Workflow and Potential Applications

Given the lack of specific information on the biological activity or signaling pathway involvement of **2-(Bromomethyl)thiolane**, a logical workflow for its potential use in drug discovery research

is presented below. This workflow illustrates how this compound could be utilized as a synthetic intermediate to generate a library of derivatives for biological screening.



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#### Synthetic and Screening Workflow for **2-(Bromomethyl)thiolane** Derivatives.

This diagram outlines a rational approach for leveraging the reactivity of **2-(Bromomethyl)thiolane**. The key step, "Derivatization via Nucleophilic Substitution," would involve reacting the compound with a variety of nucleophiles (e.g., amines, thiols, phenols) to create a diverse library of new chemical entities. These derivatives would then be subjected to

a battery of biological assays to identify "hits" with desired activities, which could then be further optimized.

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## References

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